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Compound of Interest

Compound Name: 2-Amino-5-formylbenzonitrile

Cat. No.: B1283386 Get Quote

Application Notes and Protocols: 2-Amino-5-
formylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-5-formylbenzonitrile (CAS No: 22782-40-7) is a versatile trifunctional building block

in organic synthesis. The strategic placement of an amino, a formyl (aldehyde), and a nitrile

group on the aromatic ring allows for a diverse range of chemical transformations. This

molecule serves as a valuable precursor for the synthesis of various heterocyclic scaffolds,

which are of significant interest in medicinal chemistry and materials science. The presence of

these three key functional groups enables their participation in tandem or cascade reactions,

facilitating the rapid construction of complex molecular architectures.[1]

Molecular Structure:

IUPAC Name: 2-Amino-5-formylbenzonitrile

Molecular Formula: C₈H₆N₂O

Molecular Weight: 146.15 g/mol

Physicochemical Properties (Predicted):
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Property Value

Appearance Solid

Purity ≥99% (commercially available)

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Topological Polar Surface Area 66.9 Å²[2]

Protocols and Applications
Synthesis of Substituted Quinolines via Friedländer
Annulation
The Friedländer synthesis is a classical and efficient method for the construction of quinoline

rings. 2-Amino-5-formylbenzonitrile is an ideal substrate for this reaction, where the o-

aminoaryl aldehyde moiety reacts with a compound containing an α-methylene group adjacent

to a carbonyl functionality.[3][4][5][6]

Reaction Scheme:
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Product
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2-Amino-5-formylbenzonitrile

6-Cyano-quinoline Derivative
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Experimental Protocol (General):
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To a solution of 2-amino-5-formylbenzonitrile (1.0 eq.) in a suitable solvent (e.g., ethanol,

toluene, or solvent-free), add the active methylene compound (1.1-1.5 eq.).

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid, iodine) or

a base (e.g., piperidine, KOH, KOtBu).[3][6]

Heat the reaction mixture to reflux for a period of 2-12 hours, monitoring the progress by Thin

Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

If a precipitate forms, filter the solid, wash with a cold solvent (e.g., ethanol or diethyl ether),

and dry under vacuum.

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify

the residue by column chromatography on silica gel.

Quantitative Data for Analogous Friedländer Reactions:

Active
Methylene
Compound

Catalyst Solvent Temp (°C) Time (h) Yield (%)

Cyclohexano

ne
p-TsOH Toluene Reflux 4 85

Acetone KOH Ethanol Reflux 6 78

Ethyl

acetoacetate
Piperidine Ethanol Reflux 3 92

Acetophenon

e
Iodine None 120 2 88

Note: This data is representative of typical Friedländer reactions and may require optimization

for 2-amino-5-formylbenzonitrile.

Synthesis of Substituted Quinazolines
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2-Amino-5-formylbenzonitrile can serve as a precursor for the synthesis of quinazoline

derivatives. The amino and nitrile groups can participate in cyclization reactions with various C1

sources or other building blocks. A common approach involves the reaction with aldehydes.[7]

[8]

Reaction Scheme:
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Experimental Protocol (General):

In a reaction vessel, combine 2-amino-5-formylbenzonitrile (1.0 eq.), an aldehyde (1.2

eq.), and a source of ammonia such as ammonium acetate or ammonium chloride (2.0-5.0

eq.).

Add a suitable solvent (e.g., ethanol, DMF, or acetic acid) and a catalyst if required (e.g.,

iodine, copper acetate).

Heat the mixture to a temperature ranging from 80 °C to 150 °C for 4-24 hours. Monitor the

reaction by TLC.

After cooling, pour the reaction mixture into ice-water and adjust the pH to basic with an

appropriate base (e.g., NaHCO₃ or NH₄OH).

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Analogous Quinazoline Syntheses:

Aldehyde Catalyst Solvent Temp (°C) Time (h) Yield (%)

Benzaldehyd

e
I₂ EtOH Reflux 8 82

4-

Chlorobenzal

dehyde

Cu(OAc)₂ DMF 120 12 75

4-

Methoxybenz

aldehyde

None AcOH Reflux 6 88

Heptanal FeCl₃ EtOH Reflux 10 70

Note: This data is based on syntheses using related 2-aminobenzonitriles and may require

optimization for the target molecule.

Synthesis of Thieno[2,3-b]pyridines
While not a direct application of the Gewald reaction in its classical form, the functional groups

in 2-amino-5-formylbenzonitrile allow for a Gewald-like synthesis of fused heterocycles. The

amino and formyl groups can first react with an active methylene nitrile, followed by cyclization

with elemental sulfur.

Reaction Scheme:
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Reactants

Product
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2-Amino-5-formylbenzonitrile

Substituted Thieno[2,3-b]pyridine

Malononitrile Sulfur (S₈) Base (e.g., Morpholine)
Solvent (e.g., Ethanol), Heat
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Experimental Protocol (General):

To a mixture of 2-amino-5-formylbenzonitrile (1.0 eq.), an active methylene nitrile such as

malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a

base like morpholine or piperidine.

Heat the mixture at reflux with stirring for 2-6 hours, monitoring by TLC.

Cool the reaction mixture and filter the precipitated solid.

Wash the solid with cold ethanol and dry to afford the crude product.

Recrystallize from a suitable solvent (e.g., DMF or acetic acid) to obtain the pure thieno[2,3-

b]pyridine derivative.

Disclaimer: The provided protocols are generalized and based on established synthetic

methodologies for structurally related compounds. Optimization of reaction conditions,

including catalyst, solvent, temperature, and reaction time, may be necessary to achieve

desired outcomes for 2-amino-5-formylbenzonitrile. All experimental work should be

conducted in a well-ventilated fume hood with appropriate personal protective equipment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Amino-5-formylbenzonitrile | 22782-40-7 | Benchchem [benchchem.com]

2. Page loading... [guidechem.com]

3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

4. alfa-chemistry.com [alfa-chemistry.com]

5. researchgate.net [researchgate.net]

6. Friedlaender Synthesis [organic-chemistry.org]

7. Quinazoline synthesis [organic-chemistry.org]

8. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review
[openmedicinalchemistryjournal.com]

To cite this document: BenchChem. [2-Amino-5-formylbenzonitrile as a building block in
organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283386#2-amino-5-formylbenzonitrile-as-a-building-
block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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